

historical synthesis methods of 2,6-Dibromo-4nitroaniline

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

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An In-depth Technical Guide on the Historical Synthesis Methods of **2,6-Dibromo-4- nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-nitroaniline is a crucial intermediate in the synthesis of various organic compounds, particularly azo disperse dyes.[1][2] Its molecular structure, featuring a nitro group and two bromine atoms on an aniline core, makes it a versatile building block in organic chemistry. Historically, the synthesis of this compound has evolved, with various methods being developed to improve efficiency, purity, and environmental safety. This guide provides a detailed overview of the historical synthesis methods of **2,6-Dibromo-4-nitroaniline**, focusing on key experimental protocols and quantitative data.

Core Synthesis Methodologies

The primary historical route for the synthesis of **2,6-Dibromo-4-nitroaniline** involves the direct bromination of p-nitroaniline. The key variables in these methods are the choice of solvent, brominating agent, and reaction conditions.

Bromination in Sulfuric Acid with an Oxidant

A prevalent method for the synthesis of **2,6-Dibromo-4-nitroaniline** involves the use of sulfuric acid as a medium, with the addition of a brominating agent and an oxidant. This approach is



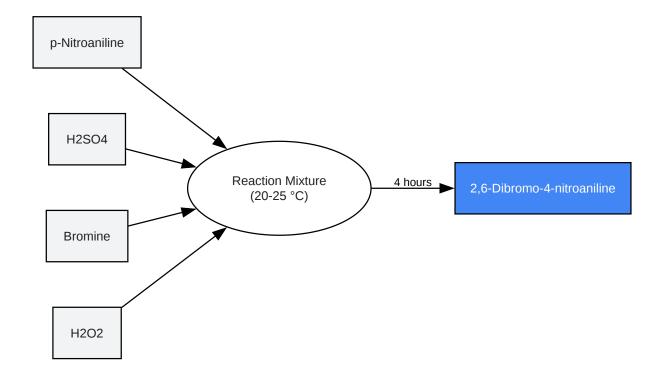
well-documented in patent literature and offers high purity of the final product.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:[3][4]

- In a reaction flask, 220.0g of 60% sulfuric acid is added.
- 27.6g of p-Nitroaniline is then added to the sulfuric acid with stirring, and the mixture is stirred for 2.0 hours.
- 35.2g of bromine is added, and the reaction temperature is maintained at 20-25 °C for 4.0 hours.
- Following this, 25.0g of 30% hydrogen peroxide is added, and the reaction is continued for another 4.0 hours at 20-25 °C.
- The resulting product is **2,6-Dibromo-4-nitroaniline** with a purity of 99.32%.[3]

Logical Relationship Diagram: Synthesis in Sulfuric Acid





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Caption: Synthesis of **2,6-Dibromo-4-nitroaniline** in a sulfuric acid medium.

Bromination using Sodium Bromide in Sulfuric Acid

An alternative to using elemental bromine is the in-situ generation of bromine from sodium bromide in an acidic medium with an oxidant. This method can be more convenient and safer to handle.

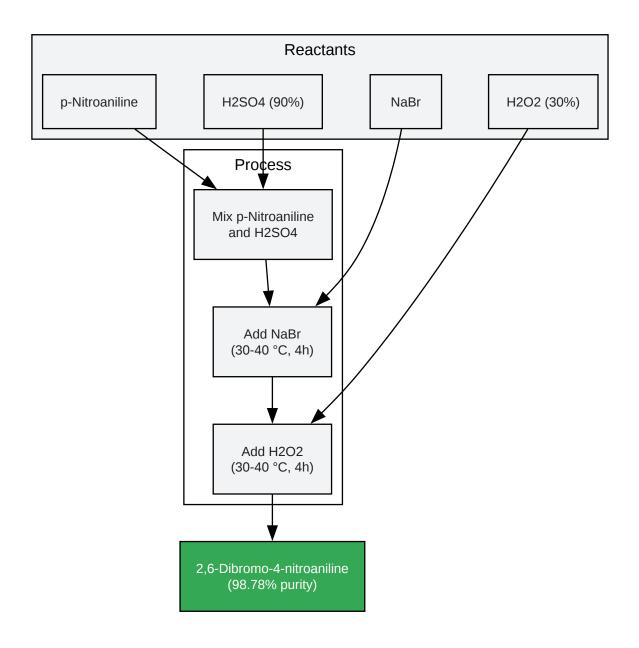
Experimental Protocol:

The following protocol outlines the synthesis using sodium bromide:[4]

- To a flask, add 91.3g of 90% sulfuric acid.
- With stirring, add 27.6g of p-Nitroaniline and stir for 1.0 hour.
- Add 43.2g of Sodium Bromide. The reaction temperature is maintained at 30-40 °C for 4.0 hours.
- Add 44.4g of 30% hydrogen peroxide, keeping the temperature at 30-40 °C.
- Continue the reaction for 4.0 hours to yield 2,6-Dibromo-4-nitroaniline with a purity of 98.78%.[4]

Experimental Workflow: Bromination with Sodium Bromide





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Caption: Workflow for the synthesis using sodium bromide in sulfuric acid.

Green Synthesis using Bromide-Bromate Salts

In an effort to develop more environmentally friendly methods, a process using bromidebromate salts in an aqueous acidic medium has been developed.[1][2] This method avoids the use of organic solvents.[1][2]

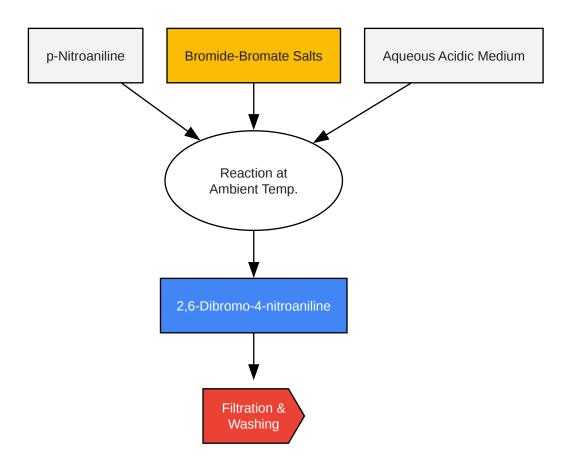
Experimental Protocol:



A typical procedure for this green synthesis is as follows:[1]

 This process utilizes a 2:1 ratio of bromide-bromate salts in an aqueous acidic medium at ambient temperature. The specific quantities of reactants and detailed step-by-step instructions were not fully detailed in the provided search results, but the key feature is the replacement of harsher reagents with this salt mixture. The product is purified by simple filtration and washing with water.[1]

Signaling Pathway: Green Synthesis Approach



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Caption: Green synthesis pathway using bromide-bromate salts.

Early Method in Carbon Tetrachloride

An earlier reported method for the synthesis of **2,6-Dibromo-4-nitroaniline** involved the use of an organic solvent, carbon tetrachloride.[5]



Experimental Protocol:

The protocol for this method is briefly described as:[5]

- p-Nitroaniline is reacted with bromine in carbon tetrachloride.
- The mixture is stirred at 20 °C for 1 hour.

Further details on reactant quantities and yield were not available in the search results.

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthesis methods described.

Method	Starting Material	Bromin ating Agent	Solvent/ Medium	Oxidant	Temper ature (°C)	Time (h)	Purity (%)
Sulfuric Acid/Bro mine[3]	p- Nitroanili ne (27.6g)	Bromine (35.2g)	60% H ₂ SO ₄ (220.0g)	30% H ₂ O ₂ (25.0g)	20-25	8	99.32
Sulfuric Acid/NaB r[4]	p- Nitroanili ne (27.6g)	NaBr (43.2g)	90% H ₂ SO ₄ (91.3g)	30% H ₂ O ₂ (44.4g)	30-40	8	98.78
Sulfuric Acid/Bro mine (Higher Temp)[4]	p- Nitroanili ne (27.6g)	Bromine (32.0g)	80% H ₂ SO ₄ (170.0g)	30% H ₂ O ₂ (34.0g)	50-55	8	99.26
Carbon Tetrachlo ride[5]	p- Nitroanili ne	Bromine	CCl4	Not specified	20	1	Not specified



Conclusion

The historical synthesis of **2,6-Dibromo-4-nitroaniline** has predominantly relied on the bromination of p-nitroaniline. Early methods utilized organic solvents like carbon tetrachloride, while subsequent developments focused on the use of sulfuric acid as a reaction medium. The use of oxidants such as hydrogen peroxide is a common feature in these syntheses to facilitate the dibromination. More recent "green" chemistry approaches have explored the use of bromide-bromate salts in aqueous media to minimize the environmental impact. The choice of method has historically been driven by factors such as yield, purity, cost, and, more recently, environmental considerations. The data presented in this guide provides a comprehensive overview for researchers and professionals working with this important chemical intermediate.

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